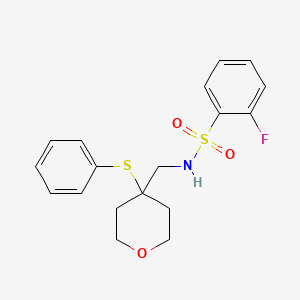

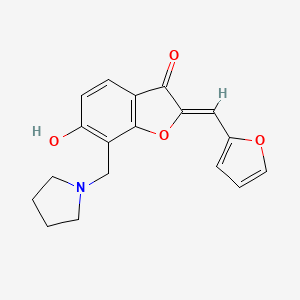

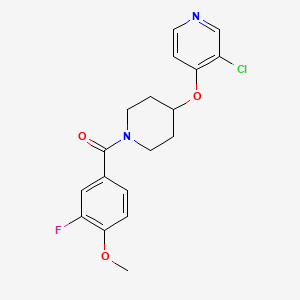

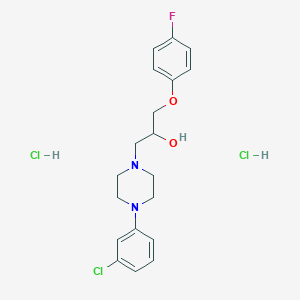

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

C-Nucleosides Synthesis : The compound's related chemical framework has been explored in the synthesis of C-nucleosides, illustrating its utility in constructing complex molecules like 5-hydroxy-2-(β-D-ribofuranosyl)pyridine, which might have implications in medicinal chemistry and drug discovery (Maeba et al., 1988).

Domino Synthesis of Benzofuro[2,3-c]pyridines : A clean and efficient method for the domino synthesis of new functionalized benzofuro[2,3-c]pyridines has been reported. This method involves the ingenious formation of furan and pyridine ring moieties in a one-pot operation, showcasing the compound's utility in creating tricyclic systems with potential pharmacological activities (Rao et al., 2014).

Photoinduced Direct Oxidative Annulation : Research demonstrated the compound's involvement in photoinduced direct oxidative annulation, leading to highly functionalized polyheterocyclic structures. This process underscores the compound's role in synthesizing complex molecules without the need for transition metals and oxidants, offering an environmentally friendly alternative (Zhang et al., 2017).

Palladium-Catalyzed Double C-S Bond Construction : The compound contributes to palladium-catalyzed reactions, facilitating the formation of aromatic thioethers. This application emphasizes its potential in creating complex molecules through C-S bond construction, which is vital in the synthesis of pharmaceuticals and agrochemicals (Qiao et al., 2014).

Applications in Material Science and Catalysis

Polymerization and Oligomerization Catalysts : Zirconium and titanium complexes supported by the compound have been investigated for their applications in propylene polymerization and oligomerization. These studies indicate the compound's role in developing catalysts that can produce polymers with significant industrial applications (Agapie et al., 2008).

Renewable PET Production : The compound has been studied for its role in the synthesis of biobased terephthalic acid precursors, essential for producing renewable polyethylene terephthalate (PET). This application highlights its contribution to sustainable material science, focusing on the creation of eco-friendly plastics (Pacheco et al., 2015).

Luminescent Coordination Polymers : The synthesis and characterization of luminescent Zn and Cd coordination polymers involving the compound have been explored, indicating its potential in developing materials for optical and electronic applications (Jiang et al., 2004).

properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-15-6-5-13-17(21)16(10-12-4-3-9-22-12)23-18(13)14(15)11-19-7-1-2-8-19/h3-6,9-10,20H,1-2,7-8,11H2/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSLIRNXIUWMBX-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)

![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)

![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)